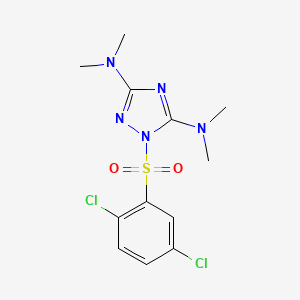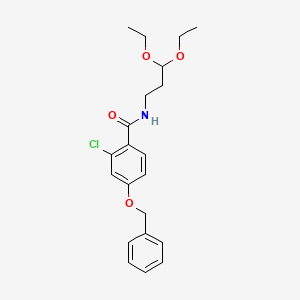methanone CAS No. 478067-79-7](/img/structure/B3037491.png)
[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-chlorophenyl)methanone
Descripción general
Descripción
4-(4-Chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-chlorophenyl)methanone, also known as 4-(4-chlorobenzoyl)-1-methyl-3-pyrrolidin-1-yl-4-chlorophenylmethanone, is a synthetic compound used in a variety of scientific research applications. It is an important reagent in organic synthesis, and has been used in a wide range of studies, including drug development, biochemistry, and pharmacology. The compound has a molecular weight of 319.26 g/mol and a melting point of 158-161 °C.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
A key area of application for this compound is in the synthesis of highly substituted pyrroles. A study by Saeidian, Abdoli, and Salimi (2013) demonstrated a one-pot synthesis method involving aromatic aldehydes, β-keto esters, nitromethane, an amine, and CuO nanoparticles, yielding excellent results with this compound. This method features high yields, cost-effectiveness, and simplicity, highlighting its potential in organic synthesis and catalysis (Saeidian, Abdoli, & Salimi, 2013).
Antimicrobial and Anticancer Properties
Another significant application is in the development of antimicrobial and anticancer agents. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including this compound, and found them to exhibit promising antimicrobial and anticancer activities. Notably, some compounds showed higher anticancer activity than the reference drug doxorubicin, highlighting their potential in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Drug Development
The compound's utility extends to molecular docking studies, which are crucial in drug discovery. Katariya, Vennapu, and Shah (2021) explored novel heterocyclic compounds, including derivatives of this compound, for their anticancer and antimicrobial properties. Their molecular docking studies provided insights into potential applications in overcoming drug resistance in microbes, further underscoring its significance in pharmaceutical research (Katariya, Vennapu, & Shah, 2021).
Material Science and Chemistry
In the field of material science and chemistry, Swamy et al. (2013) demonstrated the synthesis of isomorphous structures involving this compound, adhering to the chlorine-methyl exchange rule. This study underlines its importance in understanding molecular structures and properties, contributing to advancements in material science (Swamy et al., 2013).
Propiedades
IUPAC Name |
[4-(4-chlorobenzoyl)-1-methylpyrrolidin-3-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2/c1-22-10-16(18(23)12-2-6-14(20)7-3-12)17(11-22)19(24)13-4-8-15(21)9-5-13/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDXBWFTQDFDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-[(4-methylphenyl)methyl]-2-pyridin-4-ylethenesulfonamide](/img/structure/B3037413.png)
![1-[1-(2,5-Dimethoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B3037414.png)
![2-Chloro-5-[(4-propylphenoxy)methyl]-1,3-thiazole](/img/structure/B3037415.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime](/img/structure/B3037416.png)
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3037419.png)

![5-{[2-(4-chloro-3-fluorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3037421.png)
![1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene](/img/structure/B3037424.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B3037425.png)


![1-[1-(3-Butenyloxy)-2,2,2-trifluoroethyl]benzene](/img/structure/B3037430.png)
![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B3037431.png)